1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide
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Description
1-(2-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.0961414 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that compounds with a pyrrolidine ring, like the one in this molecule, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially affect multiple biochemical pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds can influence their pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The steric factors and the spatial orientation of substituents in pyrrolidine compounds can influence their biological activity .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-6-2-1-5-16(18)14-26(24,25)21-17-9-7-15(8-10-17)13-19(23)22-11-3-4-12-22/h1-2,5-10,21H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGIOIXXJJSCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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